molecular formula C15H15NO4S B8599275 Ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate

Ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate

Cat. No. B8599275
M. Wt: 305.4 g/mol
InChI Key: HCOKGCPWUBIOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-3-19-14(17)13-10(2)9-12(21-13)16-15(18)20-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18)

InChI Key

HCOKGCPWUBIOGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-amino-3-methylthiophene-2-carboxylate (11.87 g, 64.08 mmol) and pyridine (5.70 mL, 70.48 mml) in dichloromethane (140 mL) at 0° C. was added dropwise phenyl chloroformate (8.90 mL, 70.71 mmol). The resulting reaction mixture was stirred at ambient temperature for 30 minutes, and then quenched with water (200 mL). The aqueous layer was extracted with dichloromethane (2×200 mL), and the combined organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was triturated with dichloromethane in hexanes to afford ethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2-carboxylate as a colorless solid (18.89 g, 96%): MS (ES+) m/z 306.1 (M+1).
Name
5-amino-3-methylthiophene-2-carboxylate
Quantity
11.87 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two

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